molecular formula C6H10IMgNO B561035 magnesium;3,4,5,6-tetrahydro-2H-azepin-7-olate;iodide CAS No. 101678-60-8

magnesium;3,4,5,6-tetrahydro-2H-azepin-7-olate;iodide

Cat. No.: B561035
CAS No.: 101678-60-8
M. Wt: 263.361
InChI Key: QEHVITAXWNQKRI-UHFFFAOYSA-L
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Description

Epsilon-Caprolactam N-magnesium iodide is a chemical compound that plays a significant role in the field of polymer chemistry. It is primarily used as an initiator in the anionic ring-opening polymerization of epsilon-caprolactam, which is a key process in the production of polyamides such as Nylon-6 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;3,4,5,6-tetrahydro-2H-azepin-7-olate;iodide involves the reaction of epsilon-caprolactam with magnesium iodide. This reaction typically occurs in the presence of an activator such as N-acetyl-epsilon-caprolactam. The reaction conditions usually involve temperatures ranging from 140°C to 200°C .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Epsilon-Caprolactam N-magnesium iodide primarily undergoes anionic ring-opening polymerization reactions. This compound acts as an initiator, facilitating the polymerization of epsilon-caprolactam into polyamide chains .

Common Reagents and Conditions

The common reagents used in these reactions include epsilon-caprolactam, magnesium iodide, and activators such as N-acetyl-epsilon-caprolactam. The reaction conditions typically involve elevated temperatures (140°C to 200°C) and controlled environments to ensure efficient polymerization .

Major Products

This polymer is characterized by its high thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of magnesium;3,4,5,6-tetrahydro-2H-azepin-7-olate;iodide involves the initiation of the anionic ring-opening polymerization of epsilon-caprolactam. The magnesium iodide component coordinates with the imide carbonyl groups of the activator, increasing their reactivity and stability. This coordination facilitates the nucleophilic attack of the lactam anion on the carbonyl group in the monomer, leading to the formation of polyamide chains .

Comparison with Similar Compounds

Properties

CAS No.

101678-60-8

Molecular Formula

C6H10IMgNO

Molecular Weight

263.361

IUPAC Name

magnesium;3,4,5,6-tetrahydro-2H-azepin-7-olate;iodide

InChI

InChI=1S/C6H11NO.HI.Mg/c8-6-4-2-1-3-5-7-6;;/h1-5H2,(H,7,8);1H;/q;;+2/p-2

InChI Key

QEHVITAXWNQKRI-UHFFFAOYSA-L

SMILES

C1CCC(=NCC1)[O-].[Mg+2].[I-]

Origin of Product

United States

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